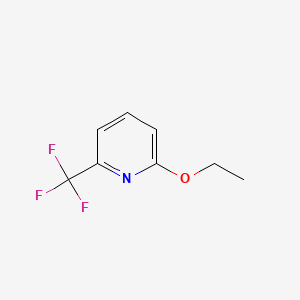

2-Ethoxy-6-(trifluoromethyl)pyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACREWBZLSNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682406 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-18-1 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Ethoxy 6 Trifluoromethyl Pyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

The de novo synthesis of the 2-Ethoxy-6-(trifluoromethyl)pyridine scaffold involves the assembly of the heterocyclic ring from acyclic precursors. These methods are crucial as they build the fundamental trifluoromethyl-substituted pyridine core, which can then be further functionalized.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. For the synthesis of pyridines containing a trifluoromethyl group, specialized building blocks that already incorporate this moiety are essential.

A key trifluoromethyl-containing building block for pyridine synthesis is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This compound serves as a versatile precursor in cyclocondensation reactions. For instance, it is utilized in the synthesis of 6-(trifluoromethyl)nicotinaldehyde, an important intermediate. nih.gov The general strategy involves the reaction of this β-alkoxyvinyl-trifluoromethylketone with an enamine. The enamine, acting as the nitrogen source and part of the forming ring, attacks the electrophilic carbonyl carbon of the butenone derivative. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic pyridine ring system. The use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one ensures the regioselective placement of the trifluoromethyl group at a position adjacent to the nitrogen atom in the resulting pyridine ring.

An alternative strategy involves the cyclization of enamines that already bear the trifluoromethyl group. While specific examples for this compound are not extensively documented under this exact sub-category, the principle is a recognized pathway in heterocyclic synthesis. For example, a general and efficient copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been developed for the synthesis of 2-trifluoromethylquinolines. rsc.org This methodology demonstrates the viability of forming a nitrogen-containing aromatic ring through the cyclization of an enamine precursor that incorporates a trifluoromethyl substituent. The synthesis of pyridones via the Horner–Wadsworth–Emmons reaction using trifluoromethyl-containing building blocks also falls under this broad category of cyclization reactions. nih.gov

Routes from Trifluoroacetic Anhydride (B1165640) and Alkyl Vinyl Ethers

A robust and scalable de novo synthesis for constructing a trifluoromethyl-substituted pyridine ring involves starting materials like trifluoroacetic anhydride and alkyl vinyl ethers. Research has demonstrated a four-stage route that begins with these precursors to produce 6-(trifluoromethyl)pyrid-2-one with good yields and high productivity. acs.org This process is advantageous for large-scale manufacturing. acs.org The resulting 6-(trifluoromethyl)pyrid-2-one is a critical intermediate that can be converted to the target compound through subsequent functionalization steps, such as chlorination followed by ethoxylation.

Functional Group Interconversions on Pyridine Scaffolds

This approach utilizes a pre-formed pyridine ring that already contains the trifluoromethyl group and modifies it to introduce the desired ethoxy group. This is often a more direct and efficient route if a suitable starting pyridine derivative is commercially available or easily synthesized.

Introduction of the Ethoxy Moiety

The most common method for introducing an ethoxy group onto the pyridine ring at the 2-position is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves a 2-halo-6-(trifluoromethyl)pyridine, such as 2-chloro-6-(trifluoromethyl)pyridine (B1580974), as the substrate.

The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position significantly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netthieme-connect.com This activation facilitates the displacement of a halide leaving group (e.g., Cl⁻, F⁻) by a nucleophile. researchgate.net The reaction is typically carried out by treating the 2-halo-6-(trifluoromethyl)pyridine with sodium ethoxide in ethanol. researchgate.nettandfonline.com The ethoxide ion (CH₃CH₂O⁻) acts as the nucleophile, attacking the carbon atom bonded to the halogen and leading to the formation of a Meisenheimer complex intermediate. thieme-connect.com The subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the final product, this compound. This method is highly efficient and is a standard procedure in medicinal and agrochemical chemistry for the synthesis of alkoxy-substituted pyridines. tandfonline.com

Etherification Reactions on Pyridine Rings

Etherification on the pyridine ring, in this context, refers to the formation of an ether bond at the C-2 position. The Williamson ether synthesis is a classic and versatile method for preparing ethers. researchgate.netepfl.ch This reaction involves an alkoxide, in this case, sodium ethoxide, acting as a nucleophile to displace a halide leaving group from the pyridine ring. researchgate.netepfl.ch The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netepfl.ch The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the 6-position, activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the substitution.

Nucleophilic Aromatic Substitution with Ethoxide Sources

The synthesis of this compound is effectively carried out via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, is treated with a source of ethoxide ions, most commonly sodium ethoxide. The reaction is typically performed in an alcohol solvent, such as ethanol.

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the attack of the nucleophile at the 2- or 4-position, which are electron-deficient and thus activated for such reactions. researchgate.net The presence of the trifluoromethyl group at the 6-position further enhances the electrophilicity of the C-2 position. The reaction of 2-halopyridines with sodium ethoxide has been studied, and it is known that a trifluoromethyl group significantly increases the reaction rate. epfl.chgoogle.com For instance, the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrates that the fluoro-substituted pyridine is more reactive than the chloro-substituted one. google.com A related reaction, the hydrolysis of a mixture of 2-fluoro- and 2-chloro-6-(trifluoromethyl)pyridine with aqueous sodium hydroxide, proceeds to completion to yield 2-hydroxy-6-(trifluoromethyl)pyridine. nih.gov This indicates the high susceptibility of the C-2 position to nucleophilic attack.

Introduction of the Trifluoromethyl Group

The incorporation of the trifluoromethyl (CF₃) group is a pivotal part of the synthesis, often preceding the etherification step. This is typically achieved by modifying a methyl group on a picoline precursor.

Direct Chlorination and Fluorination of Picoline Precursors

A common strategy for synthesizing the key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, starts with a picoline derivative, such as 2-chloro-6-methylpyridine. orgsyn.org This precursor undergoes a two-step transformation involving chlorination followed by fluorination. The methyl group is first exhaustively chlorinated to a trichloromethyl group (-CCl₃) using reagents like chlorine gas, often under UV irradiation and in a solvent like carbon tetrachloride. orgsyn.org This step forms 2-chloro-6-(trichloromethyl)pyridine. orgsyn.org

Nucleophilic Aromatic Substitution with Trifluoromethylating Agents (e.g., CF₃Cu or CF₃SiMe₃)

While not the primary industrial route for this specific compound, methods for the direct introduction of a trifluoromethyl group onto a pyridine ring exist. These often involve copper-catalyzed trifluoromethylation reactions. googleapis.com For instance, iodo-substituted alkoxypyridines can be trifluoromethylated using a copper catalyst. chemrxiv.org These methods can be effective but may require more specialized reagents and conditions compared to the chlorination/fluorination sequence of picoline. Research has shown that various pyridine derivatives can be trifluoromethylated with yields ranging from moderate to good, depending on the substrate and reaction conditions. jst.go.jp

Stepwise Vapor-Phase Chlorination and Fluorination

On an industrial scale, vapor-phase reactions are often preferred. A stepwise approach involves the vapor-phase chlorination of a picoline precursor, followed by a separate vapor-phase fluorination step. orgsyn.org For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated in the liquid phase to give 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). orgsyn.org This stepwise process allows for better control over the individual reaction stages.

Simultaneous Vapor-Phase Chlorination/Fluorination with Transition Metal Catalysts (e.g., Iron Fluoride)

A more direct vapor-phase method involves the simultaneous chlorination and fluorination of a picoline precursor at high temperatures (above 300°C) over a transition metal-based catalyst, such as iron fluoride (B91410). orgsyn.org This one-step process can provide good yields of the desired chloro(trifluoromethyl)pyridine intermediate. orgsyn.org For example, this method is used to synthesize 2-chloro-5-(trifluoromethyl)pyridine (B1661970) from 3-picoline in good yield. orgsyn.org The ratio of chlorinated byproducts can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. orgsyn.org

Data Tables

The following tables provide a summary of yields for reactions relevant to the synthesis of this compound and its precursors.

| Starting Material | Major Product | Yield (%) |

|---|---|---|

| 2-Picoline | 2-Chloro-6-(trifluoromethyl)pyridine | Data not available |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Good Yield |

| 4-Picoline | 2-Chloro-4-(trifluoromethyl)pyridine | Data not available |

| 2,6-Lutidine | 2-Chloro-6-(trifluoromethyl)picoline | 60-80 |

| Reaction | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 2-Fluoro/Chloro-6-(trifluoromethyl)pyridine Mix | 2-Hydroxy-6-(trifluoromethyl)pyridine | 99.4 | nih.gov |

| Trifluoromethylation | 2-Phenyl quinoline | 3-Trifluoromethyl-2-phenylquinoline | 49 | jst.go.jp |

| Cyclization/Trifluoromethylation | Acetophenone O-acetyl oxime | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 69 | googleapis.com |

| Fluorination | 2-Chloro-6-(trichloromethyl)pyridine | 2-Fluoro-6-(trifluoromethyl)pyridine | 85 |

Stereoselective Synthesis and Chiral Auxiliaries for Related Pyridine Structures

The direct stereoselective synthesis of this compound is not extensively documented in publicly available research. However, the principles of asymmetric synthesis and the use of chiral auxiliaries are well-established in organic chemistry and can be applied to create chiral centers in molecules with pyridine cores, including those bearing trifluoromethyl groups. wikipedia.org This section will delve into the strategies for achieving stereoselectivity in the synthesis of related pyridine structures and the pivotal role of chiral auxiliaries in these processes.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. numberanalytics.com

Several types of chiral auxiliaries have been developed and successfully employed in a variety of chemical transformations. These include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgnumberanalytics.com The effectiveness of a chiral auxiliary hinges on its ability to create a rigid and well-defined chiral environment around the reaction center, thus directing the approach of reagents from a specific face of the molecule. numberanalytics.com

In the context of trifluoromethylated compounds, chiral auxiliaries have been instrumental in the stereoselective synthesis of various building blocks. For instance, chiral 2-trifluoromethyl-1,3-oxazolidines, derived from ethyl trifluoropyruvate, serve as effective precursors for the stereoselective synthesis of functionalized α-trifluoromethylamines. researchgate.net Under Lewis acid activation, these oxazolidinones react with silylated nucleophiles to yield trifluoromethylated amines, α-amino nitriles, and β-amino esters with high diastereoselectivity. researchgate.net

A notable application involves the diastereoselective alkylation of N-acyl oxazolidinones. The oxazolidinone acts as a chiral auxiliary to control the stereochemistry of the alkylation at the α-position. nih.gov This method has been successfully applied to the synthesis of trifluoromethyl-substituted compounds. The subsequent removal of the chiral auxiliary, for example through hydrolysis or reduction, yields the desired enantiomerically enriched product. nih.gov

The synthesis of asymmetrically substituted pyridinophane derivatives highlights another strategy where a chiral auxiliary can be employed. By selectively protecting one amine with a tosyl group, an asymmetric intermediate can be generated, which then allows for the synthesis of asymmetric ligands. nih.gov

Recent advancements have also focused on the catalytic asymmetric functionalization of the pyridine ring itself. One such method involves the C3-allylation of pyridines through a combination of borane (B79455) and iridium catalysis. This process generates nucleophilic dihydropyridines in situ, which then undergo enantioselective allylation, providing access to C3-allylated pyridines with high enantioselectivity. acs.org

While the direct application of these specific methods to this compound is not explicitly detailed, they provide a strong foundation for designing synthetic routes that could introduce chirality to this or related pyridine structures. The choice of chiral auxiliary and the specific reaction conditions would be critical in achieving the desired stereochemical outcome.

Below are tables summarizing common chiral auxiliaries and their applications in the synthesis of related structures.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Features | Typical Applications | Relevant Research Focus |

|---|---|---|---|

| Oxazolidinones (Evans' auxiliaries) | Forms a rigid chelated enolate, directing alkylation. wikipedia.org | Asymmetric alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgnumberanalytics.com | Diastereoselective α-trichloromethylation of titanium enolates derived from chiral N-acyl oxazolidinones. nih.gov |

| Camphorsultam (Oppolzer's sultam) | Provides high stereochemical control due to its rigid bicyclic structure. wikipedia.org | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.org | Used in the asymmetric synthesis of a core oxazoline (B21484) ring. wikipedia.org |

| Pseudoephedrine | Forms a chiral amide which, upon enolization, directs alkylation. wikipedia.org | Asymmetric alkylation of carboxylic acids. wikipedia.org | General application in asymmetric synthesis. wikipedia.org |

| (R)-phenylglycinol | Used to form chiral intermediates like CF3-hydroxymorpholinone. researchgate.net | Stereoselective synthesis of trifluoromethylated amino acids. researchgate.net | Reductive cleavage of the auxiliary to yield the final product. researchgate.net |

Table 2: Examples of Stereoselective Syntheses for Related Structures

| Reaction Type | Substrate/Reagent | Catalyst/Auxiliary | Product Type | Key Finding |

|---|---|---|---|---|

| Asymmetric C3-Allylation | Pyridines | Borane and Iridium Catalysis | C3-allylated pyridines | Achieves excellent enantioselectivity (up to >99% ee). acs.org |

| Stereoselective Nucleophilic Addition | Chiral 2-trifluoromethyl-1,3-oxazolidines | Lewis Acid | Functionalized α-trifluoromethylamines | Provides a route to trifluoromethylated amines, amino nitriles, and amino esters. researchgate.net |

| Diastereoselective Alkylation | N-acyl oxazolidinones | Oxazolidinone chiral auxiliary | α-Trifluoromethylated carbonyl compounds | The chiral auxiliary is recovered in nearly quantitative yield. nih.gov |

| Asymmetric Synthesis of Piperidines | Nitroalkene/amine/enone | Exocyclic chirality | Enantiopure piperidines | Achieved with complete chirality retention (ee > 95%). rsc.org |

Reactivity and Mechanistic Investigations of 2 Ethoxy 6 Trifluoromethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This effect is further intensified by the presence of the powerful electron-withdrawing trifluoromethyl (-CF3) group. Conversely, the ethoxy (-OEt) group is an electron-donating group, which would typically activate an aromatic ring towards EAS.

In the case of 2-ethoxy-6-(trifluoromethyl)pyridine, the deactivating effect of the pyridine nitrogen and the -CF3 group generally outweighs the activating effect of the -OEt group, making the molecule highly unreactive towards electrophilic attack. Standard electrophilic aromatic substitution reactions such as nitration and halogenation are challenging under normal conditions. The pyridine nitrogen can be protonated or coordinate with Lewis acids under the acidic conditions often required for EAS, which further deactivates the ring to a significant extent. chemistryviews.orgrsc.org

Should an electrophilic substitution reaction be forced to occur, the directing effects of the substituents would come into play. The ethoxy group is an ortho, para-director, while the trifluoromethyl group is a meta-director. In this molecule, the C4 position is para to the activating ethoxy group and meta to the deactivating trifluoromethyl group, making it the most likely site for electrophilic attack, albeit with a very low reaction rate. The C3 and C5 positions are also potential sites, but are generally less favored.

To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide group can act as an electron-donating group, thereby activating the ring for electrophilic substitution, particularly at the C4 position. rsc.org Subsequent deoxygenation would then yield the substituted pyridine.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, especially when substituted with strong electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the trifluoromethyl group at the C6 position significantly activates the ring for such reactions.

The trifluoromethyl group is a potent activator for nucleophilic aromatic substitution on the pyridine ring. Its strong electron-withdrawing inductive effect (-I) and hyperconjugation effects stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy. This activating effect is most pronounced at the ortho (C2) and para (C4) positions relative to the -CF3 group.

The ethoxy group at the C2 position is also a leaving group in nucleophilic substitution reactions. The relative reactivity of different leaving groups in SNAr reactions on pyridines often follows the order F > Cl > Br > I. While the ethoxy group is not as good a leaving group as a halide, its departure can be facilitated by the strong activation provided by the -CF3 group. A trifluoromethyl group has been shown to increase the reactivity of a pyridine ring towards nucleophilic substitution more than single halogen atoms. researchgate.net

The combination of the -CF3 group at C6 and the ethoxy group at C2 makes the C2 and C6 positions the most electrophilic centers in the molecule, and thus the primary targets for nucleophilic attack. The C4 position is also activated by the -CF3 group, but to a lesser extent than the C2 and C6 positions.

The mechanism of nucleophilic aromatic substitution on this compound generally proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 or C6 position, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing trifluoromethyl group.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the leaving group, which in this case would be the ethoxide ion (EtO⁻) if the attack is at C2, or potentially a hydride ion (H⁻) or another substituent if the attack occurs at a different position.

Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the ethoxy group. For instance, reaction with an amine (R-NH₂) would yield the corresponding 2-amino-6-(trifluoromethyl)pyridine (B1268507) derivative. mdpi.com The reaction rate and outcome depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Substituted Pyridines

| Reactant | Nucleophile | Product | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine | youtube.com |

| Pentafluoropyridine | Hydroxybenzaldehyde | 4-((Perfluoropyridin-yl)oxy)benzaldehyde | rsc.org |

| 2-Fluoro- and 2-Chloropyridines | Sodium Ethoxide | 2-Ethoxypyridine | researchgate.net |

This table presents analogous reactions on substituted pyridines to illustrate the principles of nucleophilic aromatic substitution.

Transformations Involving the Ethoxy Group

The ethoxy group in this compound can undergo several chemical transformations.

One of the primary reactions is its cleavage to form the corresponding pyridinol. This can be achieved through hydrolysis, typically under acidic or basic conditions. For example, acid-catalyzed hydrolysis would protonate the ether oxygen, making the ethyl group susceptible to nucleophilic attack by water. The resulting 2-hydroxy-6-(trifluoromethyl)pyridine exists in tautomeric equilibrium with its corresponding pyridone form. bldpharm.comrsc.org

The ethoxy group can also be cleaved by strong Lewis acids or through reaction with certain organometallic reagents. Additionally, under specific catalytic conditions, the C-O bond of the ethoxy group could potentially be involved in cross-coupling reactions, although this is less common than for corresponding halide derivatives.

Reactions of the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and unreactive under most conditions. However, its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring, as discussed above.

While the C-F bonds in a trifluoromethyl group are exceptionally strong, the group can participate in certain chemical transformations, often under harsh conditions or with specific reagents. For example, in some heterocyclic systems, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, although this typically requires vigorous acidic or basic conditions.

More commonly, the trifluoromethyl group's influence is seen in directing reactions and modifying the properties of the molecule. The introduction of a CF3 group is a key strategy in the development of pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and bioavailability. researchgate.netchemrxiv.orgacs.org The trifluoromethyl group in this compound is a critical component in the synthesis of more complex molecules, where the pyridine core serves as a scaffold. vwr.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of a trifluoromethyl group on the pyridine ring can activate the molecule towards certain cross-coupling reactions. While the ethoxy group is generally not a leaving group in palladium-catalyzed cross-coupling reactions, its electronic influence on the pyridine ring can affect the reactivity of other positions. However, for the purpose of discussing the potential of this compound in such reactions, we will consider its reactivity by analogy to the more extensively studied 2-halo-6-(trifluoromethyl)pyridines and other relevant pyridine derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, a hypothetical coupling would involve the reaction of a borylated version of the pyridine with an aryl halide, or more plausibly, the coupling of a halogenated precursor to this compound with a boronic acid. For instance, the coupling of 2-chloro-6-(trifluoromethyl)pyridine (B1580974) with various arylboronic acids is a known transformation. nih.govclaremont.edubohrium.comnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. The yields of such reactions are generally moderate to good, depending on the nature of the boronic acid and the reaction conditions.

A related transformation, the Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and pinacol (B44631) boronic esters, has been reported to proceed with Pd(dppf)Cl₂ as the catalyst, yielding 2-arylpyridines in modest to good yields (5%–89%). nih.govclaremont.edubohrium.comnih.gov This suggests that a sulfonylated derivative of this compound could also be a viable substrate for Suzuki-Miyaura coupling.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of a 2-Substituted-6-(trifluoromethyl)pyridine Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 65 |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃/XPhos | Na₂CO₃ | THF/H₂O | 80 | 78 |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comgelest.com Similar to the Suzuki-Miyaura coupling, direct Sonogashira coupling involving the ethoxy group of this compound is not feasible. However, a halogenated precursor could readily participate in this reaction. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Interactive Data Table: Hypothetical Sonogashira Coupling of 2-Bromo-6-(trifluoromethyl)pyridine

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 50 | 92 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 80 | 75 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Acetonitrile | 70 | 85 |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.govlibretexts.org Again, by analogy to 2-halopyridines, a halogenated derivative of this compound would be a suitable substrate for this reaction. nih.gov This transformation allows for the introduction of a wide range of primary and secondary amines onto the pyridine ring, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.org

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)pyridine

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 | 90 |

| 4 | Diethylamine | PdCl₂(dppf) | K₂CO₃ | THF | 80 | 78 |

Photochemical and Electrochemical Transformations

The unique electronic nature of this compound, with its electron-donating and electron-withdrawing substituents, suggests that it may undergo interesting photochemical and electrochemical transformations.

Photochemical Transformations:

Furthermore, the photochemical isomerization of pyridine N-oxides to afford C3-hydroxylated pyridines has been reported. nih.gov If this compound were converted to its N-oxide, it might undergo a similar photochemical rearrangement, potentially leading to the formation of a 3-hydroxy derivative. Theoretical studies on the photoisomerization of pyrazine (B50134) derivatives have highlighted the role of benzvalene (B14751766) isomers as intermediates. unibas.it

Electrochemical Transformations:

The electrochemical behavior of this compound is also an area of interest. The presence of the electron-withdrawing trifluoromethyl group is expected to make the pyridine ring more susceptible to reduction. Studies on the electrochemical reduction of trifluoroacetylpyridinium salts have shown that these compounds can be a source of trifluoromethyl radicals, which can then participate in further reactions. ucl.ac.uk This suggests that under reductive electrochemical conditions, this compound might undergo cleavage of the C-CF₃ bond or other reductive transformations.

Conversely, the ethoxy group could influence the oxidative electrochemistry of the molecule. The electrochemical oxidation of substituted pyridines can lead to a variety of products, depending on the reaction conditions and the nature of the substituents. google.com For example, the electrochemical oxidation of 2,6-dithiopurine (B145636) at a pyrolytic graphite (B72142) electrode has been studied in detail. psu.edu While not a direct analogue, this work highlights the complex redox chemistry that substituted heterocyclic compounds can exhibit. More recently, an electrochemical method for the γ-selective deuteration of pyridines has been developed, showcasing the potential of electrochemistry for regioselective functionalization. nih.gov Additionally, the electrografting of pyridines onto silver catalysts has been shown to enhance the electrochemical reduction of CO₂. tudelft.nl

Advanced Spectroscopic and Computational Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of 2-Ethoxy-6-(trifluoromethyl)pyridine, providing detailed information about the hydrogen and carbon atomic environments.

The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, which modulate the electronic environment of the pyridine (B92270) ring. While direct experimental data is proprietary, a detailed analysis based on established substituent effects and data from analogous compounds provides reliable chemical shift predictions. rsc.orgchemicalbook.comchemicalbook.comnist.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group and the three protons on the pyridine ring. The ethoxy group's methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the methyl protons, while the methyl protons (-CH₃) would present as a triplet. The aromatic protons (H-3, H-4, and H-5) would exhibit a characteristic splitting pattern, typically a triplet for H-4 and two doublets for H-3 and H-5, reflecting their coupling relationships.

¹³C NMR: The carbon spectrum provides information on all eight carbon atoms in the structure. The trifluoromethyl carbon (CF₃) is characterized by a quartet due to one-bond coupling with the three fluorine atoms. The carbons of the pyridine ring show shifts influenced by the substituents and the ring nitrogen. The C-2 and C-6 carbons, directly bonded to the ethoxy and trifluoromethyl groups respectively, are significantly shifted. The ethoxy group carbons appear in the typical aliphatic region. Assignments are often confirmed using the Gauge-Independent Atomic Orbital (GIAO) method in computational calculations. jocpr.comresearchgate.netjocpr.com

Predicted NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard chemical shift increments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.2-7.4 | - | Doublet (d) |

| H-4 | ~7.7-7.9 | - | Triplet (t) |

| H-5 | ~7.0-7.2 | - | Doublet (d) |

| -OCH₂- | ~4.4-4.6 | ~62-64 | Quartet (q) |

| -CH₃ | ~1.4-1.6 | ~14-15 | Triplet (t) |

| C-2 | - | ~163-165 | Singlet |

| C-3 | - | ~110-112 | Singlet |

| C-4 | - | ~140-142 | Singlet |

| C-5 | - | ~108-110 | Singlet |

| C-6 | - | ~148-150 | Quartet (q, J(C-F) ≈ 35 Hz) |

| -CF₃ | - | ~121-123 | Quartet (q, J(C-F) ≈ 274 Hz) |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of such molecules. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be used to confirm the connectivity within the ethoxy group (between the -OCH₂- and -CH₃ protons) and to trace the coupling network of the aromatic protons (H-3, H-4, H-5), confirming their adjacent positions on the pyridine ring. plos.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique is crucial for assigning the carbon signals of the protonated ring positions (C-3, C-4, C-5) and the ethoxy group carbons. plos.org

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-2, C-6, and the trifluoromethyl carbon. For instance, correlations would be expected from the methylene protons of the ethoxy group to the C-2 carbon, and from the ring protons H-5 to the C-6 and CF₃ carbons, unequivocally confirming the substitution pattern of the pyridine ring. plos.org

¹H-¹⁵N HSQC/HMBC: When studying derivatives with additional nitrogen atoms, these experiments can be used to assign nitrogen chemical shifts and confirm their position within the molecular framework through correlations with nearby protons. plos.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of the compound and confirming the presence of specific functional groups.

Both IR and Raman spectra provide complementary information about the molecule's vibrational modes. The interpretation of these spectra is greatly aided by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities. jocpr.comresearchgate.netresearchgate.net A detailed analysis of the closely related compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) using DFT methods (B3LYP/6-311++G(d,p)) provides a strong basis for assigning the vibrational modes of this compound. jocpr.comjocpr.comresearchgate.net

Key expected vibrational bands include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. jocpr.com Aliphatic C-H stretching from the ethoxy group is expected between 2850-3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ range. researchgate.net

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the ethoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Key Vibrational Band Assignments for this compound Frequencies are approximate and based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium-Strong | IR, Raman |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong | IR |

| C-O-C Asymmetric Stretch | ~1250 | Strong | IR |

| CF₃ Symmetric Stretch | ~1150 | Very Strong | IR |

| C-O-C Symmetric Stretch | ~1040 | Strong | IR |

| Pyridine Ring Bending | < 1000 | Variable | IR, Raman |

| CF₃ Bending/Deformation | ~600 - 750 | Medium-Strong | IR |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₈H₈F₃NO, with a calculated molecular weight of approximately 191.15 g/mol . moldb.com

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 191. Subsequent fragmentation would provide structural information. Key fragmentation pathways would likely involve the cleavage of the ethoxy group.

Expected Fragmentation Pattern in EI-MS

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 191 | [C₈H₈F₃NO]⁺ | Molecular Ion ([M]⁺) |

| 176 | [C₇H₅F₃NO]⁺ | Loss of -CH₃ (methyl radical) |

| 162 | [C₇H₅F₃N]⁺ | Loss of -C₂H₅ (ethyl radical) |

| 146 | [C₆H₃F₃N]⁺ | Loss of -OC₂H₅ (ethoxy radical) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

This fragmentation pattern allows for the confirmation of both the trifluoromethyl and ethoxy substituents on the pyridine core.

Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) Studies

UV-Vis spectroscopy investigates the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The π → π* transitions, involving the aromatic system, are usually strong and appear at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are weaker and occur at longer wavelengths. The spectrum of the parent compound, 2-ethoxypyridine, serves as a useful reference. nist.gov

To gain a deeper understanding of the electronic structure and to accurately assign the observed absorption bands, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are employed. jocpr.comjocpr.com These computational studies, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict the excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the electronic transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comsmsjournals.com This combined experimental and theoretical approach provides a robust characterization of the electronic properties of this compound.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful lens for examining molecular properties at the atomic level. For pyridine derivatives, these studies help elucidate reactivity, stability, and potential interactions.

Density Functional Theory (DFT) Calculations

DFT is a predominant method in quantum chemistry for investigating the electronic structure of many-body systems. It is frequently used to predict the properties of novel compounds. For related trifluoromethyl-substituted pyridines, DFT calculations have been employed to understand their synthesis and reactivity. researchgate.net

Geometry optimization using DFT would determine the most stable three-dimensional conformation of this compound. This analysis would yield precise bond lengths, bond angles, and dihedral angles. For other pyridine compounds, these calculations have been essential for understanding the influence of substituents on the ring's geometry.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Data Not Available)

| Parameter | Predicted Value |

| C-N Bond Length (Å) | Data Not Available |

| C-C Bond Length (Å) | Data Not Available |

| C-O Bond Length (Å) | Data Not Available |

| C-F Bond Length (Å) | Data Not Available |

| C-N-C Bond Angle (°) | Data Not Available |

| C-C-O-C Dihedral Angle (°) | Data Not Available |

Note: This table is for illustrative purposes only. No published data is available.

An MEP analysis would map the electrostatic potential onto the electron density surface of the molecule. This map reveals the regions most susceptible to electrophilic and nucleophilic attack. For a molecule like this compound, the highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen atom of the pyridine ring would be expected to be regions of high negative potential.

NBO analysis provides insight into intramolecular and intermolecular bonding and charge transfer interactions. It would quantify the delocalization of electron density between occupied and unoccupied orbitals, indicating the stability arising from hyperconjugative interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. For related trifluoromethylpyridines, the introduction of the CF3 group is known to influence these orbital energies significantly. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

| Parameter | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. No published data is available.

The electronic properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. Such a study on this compound would predict how its dipole moment and absorption spectra might change in solvents of varying polarity.

Conformational Stability Studies

The conformational landscape of this compound is primarily determined by the orientation of the ethoxy group relative to the pyridine ring. Due to the presence of the bulky trifluoromethyl group and the lone pair on the nitrogen atom, rotation around the C(2)-O bond is expected to be sterically hindered. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface and identifying stable conformers.

Generally, for 2-alkoxypyridines, two main planar conformers are considered: one where the alkyl group is syn-periplanar to the ring nitrogen and one where it is anti-periplanar. In the case of this compound, the syn conformation would place the ethyl group in close proximity to the sterically demanding trifluoromethyl group at the 6-position, likely resulting in significant steric repulsion. Therefore, the anti-periplanar conformation is predicted to be the global minimum energy structure.

A relaxed scan of the dihedral angle (N-C(2)-O-C) using DFT calculations would typically reveal the energy profile of this rotation. The results would likely show a high energy barrier for the syn conformation and a broad energy well for the anti conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C(2)-O-C) | Relative Energy (kcal/mol) | Note |

| anti-periplanar | ~180° | 0.00 | Most stable conformer |

| syn-periplanar | ~0° | > 5.0 | Sterically disfavored |

| Orthogonal | ~90° | ~2.5 | Rotational transition state |

Note: This table is illustrative and based on expected outcomes from computational chemistry studies on sterically hindered alkoxy-pyridines.

Quantum-Chemical Calculations for Tautomeric Structures and Reaction Mechanisms

Quantum-chemical calculations are essential for investigating the potential tautomeric forms of pyridine derivatives and elucidating reaction mechanisms. nih.govacs.orgsumitomo-chem.co.jpstackexchange.commdpi.com For this compound, significant tautomerism is not expected under normal conditions as it lacks an acidic proton that can readily migrate. The primary structure is stable.

However, in the context of designing derivatives or studying its reactivity, theoretical calculations can predict the outcomes of chemical transformations. For instance, DFT calculations can be used to model the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are common for pyridine rings activated by electron-withdrawing groups like trifluoromethyl. researchgate.netresearchgate.net These calculations can determine the activation energies for the addition of a nucleophile and the subsequent departure of a leaving group, providing insights into reaction feasibility and regioselectivity. sumitomo-chem.co.jp

Studies on related pyridine systems have shown that the presence of water molecules can significantly lower the energy barriers for proton transfer and shift tautomeric equilibria. wuxiapptec.com While not directly applicable to the ground state of the title compound, this is a crucial consideration for its derivatives that may possess protic functional groups. Theoretical investigations into the tautomerism of related pyridine carbonyl thiosemicarbazide (B42300) derivatives have successfully determined the most stable tautomers, aligning with experimental NMR and IR data. consensus.app

Prediction of Nonlinear Optical (NLO) Properties

The development of new materials with significant nonlinear optical (NLO) properties is a major focus of materials science. researchgate.netias.ac.in Computational methods, particularly DFT, are powerful tools for predicting the NLO response of molecules, guiding the synthesis of promising candidates. tandfonline.comnih.gov The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-accepting group (EAG) through a π-conjugated system.

In this compound, the ethoxy group acts as a mild electron-donating group (via resonance) and the trifluoromethyl group is a strong electron-withdrawing group. The pyridine ring provides the π-system for electronic communication. This donor-π-acceptor arrangement suggests that the molecule could exhibit NLO properties.

Quantum chemical calculations can be used to compute the key parameters that govern NLO activity, such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO response. Studies on other pyridine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance these properties. researchgate.netias.ac.in For instance, theoretical studies on other D-π-A systems have shown that increasing acceptor strength can lead to a larger NLO response. wuxiapptec.com

Table 2: Hypothetical Calculated NLO Properties of this compound

| Parameter | Description | Calculated Value (a.u.) |

| μ | Dipole Moment | ~3.5 |

| <α> | Average Linear Polarizability | ~100 |

| βtot | Total First Hyperpolarizability | ~500 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations for NLO properties. The actual values would be determined by specific computational methods and basis sets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. nih.gov For this compound, MD simulations could be employed to understand its behavior in different solvents. This would involve simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and analyzing its solvation shell, conformational dynamics, and diffusion properties.

Furthermore, if this chemical scaffold is identified as a fragment for drug design, MD simulations are crucial for studying its binding to a target protein. nih.gov These simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and the role of water molecules in the binding site. nih.gov Recent studies on substituted pyridine derivatives as enzyme inhibitors have utilized MD simulations to understand the binding process and the importance of specific residues and water-bridge motifs for ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery and pesticide development for designing new, more potent derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with variations at different positions of the pyridine ring and testing their biological activity (e.g., insecticidal, herbicidal, or therapeutic activity). nih.govrsc.orgresearchgate.net

The process typically involves:

Data Set Generation: A series of derivatives with known activities is compiled.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a predictive model. nih.govrsc.org

Model Validation: The model's predictive power is rigorously tested.

For example, a 3D-QSAR study on trifluoromethyl pyridine derivatives with insecticidal activity revealed that introducing electron-withdrawing groups with appropriate bulk at specific positions on an attached benzene (B151609) ring could enhance activity. nih.govrsc.org Such models generate contour maps that visualize favorable and unfavorable regions for steric and electronic properties, guiding the rational design of new, more effective compounds. nih.govrsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Pharmaceutical Candidates

The unique arrangement of the ethoxy and trifluoromethyl groups on the pyridine (B92270) ring endows 2-Ethoxy-6-(trifluoromethyl)pyridine with distinct electronic and steric properties, making it an attractive component for medicinal chemists.

As a Key Intermediate in Pharmaceutical Synthesis

The utility of trifluoromethylpyridine (TFMP) derivatives as key intermediates is well-established in both the pharmaceutical and agrochemical industries. nih.govjst.go.jpjst.go.jp The synthesis of complex molecules often relies on the use of pre-functionalized building blocks that can be incorporated into a larger structure. The this compound moiety serves this purpose in the creation of advanced pharmaceutical candidates.

A prime example of its use as a critical intermediate is in the synthesis of the selective S1P2 receptor antagonist, GLPG2938. thieme-connect.comnih.govacs.org The synthesis strategy for this compound involves the construction of a 1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl] urea (B33335) structure. This highlights how the this compound core is an essential precursor, providing a foundational element of the final, biologically active molecule. The development of such compounds often begins with a chemical enablement strategy to create a series of pyridine-based molecules for screening and optimization. nih.govacs.org

Incorporation into Biologically Active Scaffolds

The this compound structure is not just an intermediate but a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its incorporation into larger, more complex molecules has led to the discovery of potent and selective therapeutic agents.

The most prominent example is GLPG2938, a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF). nih.govacs.orgmedchemexpress.com This compound features the this compound scaffold linked to a substituted pyridazine (B1198779) moiety through a urea bridge. The discovery process began with the identification of a pyridine series that showed promising antagonist activity against the S1P2 receptor. nih.govacs.org Through a process of scaffold hopping and optimization, which aimed to improve properties like lipophilic efficiency and reduce potential cytochrome P450 (CYP) inhibition, GLPG2938 was identified as a compound with high potency. nih.govacs.org

The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and the high strength of the C-F bond. nih.gov

Development of Trifluoromethylpyridine Peptide Derivatives

While specific examples detailing peptide derivatives of this compound are not prevalent in the reviewed literature, the development of peptide derivatives from the broader class of trifluoromethylpyridines is an active area of research. For instance, various trifluoromethylpyridine amide derivatives have been designed and synthesized to explore their biological activities. researchgate.net These studies establish a precedent for creating peptide-like structures from trifluoromethylpyridine building blocks. The general principle involves coupling the pyridine-containing acid or amine with amino acids or peptide fragments to generate novel molecules with potential therapeutic applications, such as antibacterial or insecticidal agents. researchgate.net

Targeted Therapeutic Areas and Mechanisms of Action

The incorporation of the this compound scaffold has been instrumental in developing drugs for specific diseases, driven by defined mechanisms of action.

Antiviral Research, including SARS-CoV-2 Inhibitors

Pyridine derivatives are a significant class of compounds investigated for their antiviral properties against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV). nih.gov The pyridine scaffold is recognized for its ability to be functionalized to interact with various viral targets. nih.govnih.gov

In the context of the recent global health crisis, there has been considerable interest in pyridine-containing molecules as potential inhibitors of SARS-CoV-2. nih.gov Research has focused on targets like the main protease (Mpro or 3CLpro), which is essential for viral replication. nih.gov Molecular docking studies have explored the potential of various pyridine derivatives to bind to key viral proteins. nih.gov While direct research on this compound as a SARS-CoV-2 inhibitor is not specified in the search results, the broader class of trifluoromethyl-containing compounds has been studied for antiviral activity. For example, trifluoromethylthiolane derivatives have shown inhibitory effects against herpes simplex virus type 1 (HSV-1). mdpi.comsciforum.net Furthermore, novel trifluoromethyl pyridine piperazine (B1678402) derivatives have been synthesized and shown to possess excellent antiviral activities against plant viruses like the tobacco mosaic virus (TMV) by enhancing the plant's systemic acquired resistance. frontiersin.org This body of research suggests the potential utility of the trifluoromethylpyridine scaffold in developing new antiviral agents.

Anticancer Activities

The trifluoromethylpyridine moiety is a common feature in molecules designed for anticancer research. The unique properties of the trifluoromethyl group can enhance a compound's ability to inhibit cancer cell growth. nih.gov

Research into related structures provides insight into the potential of this chemical class. For example, a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines were synthesized and evaluated by the National Cancer Institute (NCI). nih.gov Many of these compounds demonstrated excellent growth inhibition activity against a panel of human cancer cell lines, with GI₅₀ values in the low micromolar to nanomolar range. nih.gov One particularly potent derivative, a 2,6-dichlorobenzaldehydehydrazone, inhibited all tested cancer cell lines with nanomolar potency. nih.gov

Other research has explored different modifications of the trifluoromethylpyridine scaffold. For instance, 2-thienyl-4-furyl-6-aryl pyridine derivatives have been studied for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication in cancer cells, and have shown cytotoxicity against various human cancer cell lines. nih.gov Similarly, pyrimidine (B1678525) derivatives featuring aryl urea moieties, a structural element also present in GLPG2938, have been designed as apoptosis-inducing anticancer agents. nih.gov These findings underscore the versatility of the substituted pyridine scaffold in the development of new oncology therapeutics.

Neurological Disorders (e.g., Anxiety, Depression, Cognitive Impairment)

Derivatives of trifluoromethylpyridine are being investigated for their potential in treating neurological and psychiatric conditions. Research has shown that certain pyridine derivatives can modulate neurotransmitter systems involved in mood and cognition. For instance, the compound 2-methyl-6-(phenylethynyl)pyridine (MPEP), a selective metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist, has demonstrated antidepressant-like effects in animal models. nih.gov Studies have found that MPEP can reduce immobility time in the forced swimming test, a common behavioral assay for screening antidepressants. nih.gov Furthermore, sub-chronic treatment with MPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a protein crucial for neuronal survival and growth. nih.gov This suggests that compounds based on the trifluoromethylpyridine scaffold could offer novel mechanisms for treating depression and other neurological disorders.

Anti-inflammatory Effects

The pyridine nucleus is a common feature in many anti-inflammatory agents. Derivatives of pyrimidine, a related heterocyclic compound, have been shown to exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). nih.govnih.gov For example, certain pyrimidine derivatives have been identified as potent inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Additionally, some pyrimidine compounds have been found to suppress the activation of NF-κB, a transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov While direct studies on the anti-inflammatory effects of this compound are limited, the established activity of related heterocyclic structures suggests that it is a promising scaffold for the development of novel anti-inflammatory drugs.

Antimicrobial Properties (Antibacterial and Antifungal)

Trifluoromethylpyridine derivatives have demonstrated significant potential as antimicrobial agents. acs.orgacs.org The trifluoromethyl group often enhances the biological activity of a molecule, and in the case of pyridine derivatives, it can lead to potent antibacterial and antifungal effects.

Antibacterial Activity: Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives exhibit good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative showed a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL against an MRSA strain. nih.gov Furthermore, some of these compounds have been effective in eradicating preformed bacterial biofilms, a significant challenge in treating chronic infections. nih.gov

Antifungal Activity: Derivatives of trifluoromethylpyridine have also been explored for their antifungal properties. acs.orgnih.gov For example, a compound developed by Kahkashan et al. showed over 80% inhibition of the fungi Rhizopus tomato and Fusarium oxysporum at a concentration of 100 mg/L. acs.org Another study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives found that several compounds exhibited significant antifungal activity against various strains of Botrytis cinerea, a common plant pathogen. nih.gov

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 3.12 μg/mL | nih.gov |

| Trifluoromethylpyridine derivative | Rhizopus tomato | >80% inhibition at 100 mg/L | acs.org |

| Trifluoromethylpyridine derivative | Fusarium oxysporum | >80% inhibition at 100 mg/L | acs.org |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivative | Botrytis cinerea | Significant inhibition | nih.gov |

Neuroprotective Effects

The potential for trifluoromethylpyridine derivatives to have neuroprotective effects is an emerging area of research. As mentioned previously, the related compound MPEP has been shown to increase levels of BDNF in the hippocampus. nih.gov BDNF is a key neurotrophin that supports the health and function of neurons, and its upregulation is a target for therapies aimed at protecting against neuronal damage in conditions like Alzheimer's disease and Parkinson's disease. The ability of MPEP to restore stress-induced downregulation of BDNF suggests that trifluoromethylpyridine-based compounds could have a role in protecting the brain from the damaging effects of stress and neurodegeneration. nih.gov

Enzyme and Receptor Interactions (e.g., S1P2 Antagonists, CYP1B1 Inhibitors)

The this compound scaffold has been successfully utilized to develop potent and selective inhibitors of key enzymes and receptors involved in disease.

S1P2 Antagonists: A notable example is the discovery of GLPG2938, a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF). acs.orgnih.gov GLPG2938 is a derivative of this compound and acts as a potent antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). acs.orgnih.gov Blocking the S1P2 receptor is a promising therapeutic strategy for IPF, and the development of GLPG2938 from a pyridine series highlights the utility of this scaffold in generating compounds with high antagonist activity. acs.orgnih.gov

CYP1B1 Inhibitors: Cytochrome P450 1B1 (CYP1B1) is an enzyme that has been implicated in the development of certain cancers due to its role in metabolizing pro-carcinogens. Selective inhibition of CYP1B1 is therefore a target for cancer chemoprevention. While direct inhibition of CYP1B1 by this compound has not been extensively reported, studies on other classes of compounds, such as methoxyflavonoids, have shown that specific structural features can lead to selective inhibition of CYP1B1 over other CYP1 enzymes. nih.gov The electronic properties of the trifluoromethyl group on the pyridine ring could potentially be exploited to design selective CYP1B1 inhibitors.

| Compound | Target | Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| GLPG2938 | S1P2 Receptor | Antagonist | Idiopathic Pulmonary Fibrosis | acs.orgnih.gov |

| Methoxyflavonoids | CYP1B1 | Selective Inhibitor | Cancer Chemoprevention | nih.gov |

Impact on Metabolic Stability and Lipophilicity

Metabolic Stability: The introduction of a nitrogen atom into an aromatic ring, as in pyridine, can increase a compound's metabolic stability. nih.gov This is because the nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, potentially slowing the rate of metabolism. nih.gov Furthermore, the replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core, a saturated mimetic, led to a dramatic improvement in metabolic stability. chemrxiv.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For pyridine derivatives, SAR studies have provided valuable insights into how different substituents on the pyridine ring affect their biological activity.

For example, in the development of antiproliferative pyridine derivatives, it was found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups enhanced their activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov

In the context of overcoming multidrug resistance in cancer, SAR studies of thiosemicarbazones derived from 2-acetylpyridine (B122185) and related ketones revealed that electron-withdrawing substituents at the imine carbon were crucial for their ability to target resistant cells. nih.gov

The SAR of S1P2 antagonists derived from a pyridine series, which led to the discovery of GLPG2938, involved a scaffold hop to a pyridazine series to improve lipophilic efficiency and reduce CYP450 inhibition. researchgate.net This highlights the importance of modifying the core scaffold in addition to the substituents to achieve the desired drug-like properties.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Research

The study of the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of new chemical entities is fundamental in drug discovery. For compounds incorporating the this compound moiety, these considerations are critical for assessing their potential as viable therapeutic agents. Research, particularly in the context of Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonists, has shed light on the PK/PD profile associated with this chemical scaffold.

A significant finding in the development of S1P2 antagonists was the identification of a pyridine series, featuring the this compound core, that possessed good antagonist activity. acs.orgnih.gov However, a primary challenge that emerged with this series was a significant liability for Cytochrome P450 (CYP) enzyme inhibition. nih.govresearchgate.net CYP enzymes are a superfamily of proteins concentrated in the liver that are responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to altered drug clearance, potential drug-drug interactions, and toxicity. nih.govnih.gov

This CYP inhibition liability ultimately prompted a "scaffold hop" in the research program, moving from the pyridine core to a pyridazine-based structure to mitigate this issue. nih.govresearchgate.net The goal was to improve lipophilic efficiency and eliminate the undesirable interaction with CYP enzymes. nih.gov

The pyridine ring, a common heterocycle in medicinal chemistry, is often utilized to enhance the aqueous solubility and bioavailability of drug candidates. researchgate.net However, the introduction of a trifluoromethyl group, while often beneficial for metabolic stability and receptor binding, can also influence a compound's interaction with metabolic enzymes.

The general importance of pyridine and its derivatives in drug design is well-established, with these scaffolds appearing in numerous approved therapeutic agents. nih.govrsc.org Their versatility allows for structural modifications that can fine-tune PK/PD properties. researchgate.net In the case of the this compound series for S1P2 antagonism, while the initial pharmacodynamic activity was promising, the pharmacokinetic challenge of CYP inhibition proved to be a critical hurdle that needed to be overcome through further medicinal chemistry efforts. nih.govresearchgate.net

Interactive Data Table: PK/PD Considerations for Pyridine-Based Scaffolds in Drug Discovery

The following table summarizes key pharmacokinetic and pharmacodynamic parameters and the associated challenges observed in the research of pyridine-containing compounds like those based on the this compound scaffold.

| Parameter | General Role in Drug Discovery | Observations in Research Involving this compound Scaffolds |

| Target Affinity (Pharmacodynamics) | The strength of the binding of a compound to its biological target (e.g., a receptor or enzyme). | A pyridine series with this core demonstrated good antagonist activity at the S1P2 receptor. nih.gov |

| Solubility | The ability of a compound to dissolve in a solvent, which impacts absorption. Pyridine moieties can enhance aqueous solubility. researchgate.net | The pyridine core is often used to improve solubility. researchgate.net |

| Bioavailability | The proportion of an administered drug that reaches the systemic circulation. | Pyridine derivatives are often explored to improve bioavailability. researchgate.net |

| Metabolism (Pharmacokinetics) | The chemical modification of a compound by the body, primarily by enzymes like the Cytochrome P450 (CYP) family. | The trifluoromethyl group can enhance metabolic stability, but the overall scaffold showed significant CYP inhibition liability. nih.govresearchgate.net |

| CYP450 Inhibition | The blockage of the activity of CYP enzymes, which can lead to adverse drug-drug interactions. nih.gov | The pyridine series containing this moiety was noted to have a CYP inhibition liability, prompting a move to a different chemical scaffold. nih.govresearchgate.net |

Applications in Agrochemical Research and Development

As a Key Intermediate in Agrochemical Synthesis

Trifluoromethylpyridine derivatives are vital intermediates in the production of numerous commercial pesticides. nih.govjst.go.jp While specific commercial synthesis routes starting directly from 2-Ethoxy-6-(trifluoromethyl)pyridine are not extensively documented in public literature, its structural components are representative of highly valued synthons in agrochemical design. The major use of TFMP derivatives is for the protection of crops from various pests. nih.gov Since the 1980s, over 20 different TFMP-containing agrochemicals have been brought to market, underscoring the importance of this structural class. acs.org

The synthesis of these agrochemicals often involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block or through the chemical modification of a pre-formed trifluoromethylpyridine core. nih.gov For instance, the related compound (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a key building block for creating pyridone intermediates that are later converted into active ingredients. nih.gov Similarly, other chlorinated TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), are foundational materials for major herbicides like fluazifop (B150276) and haloxyfop. nih.govjst.go.jp The exploration of compounds like 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine for agrochemical applications further highlights the industry's interest in this specific substitution pattern. smolecule.com

Development of Novel Pesticides (Insecticides, Fungicides, Herbicides, Nematicides)

The TFMP scaffold is a versatile foundation for developing pesticides with diverse modes of action, including insecticides, fungicides, herbicides, and nematicides. acs.orgnih.gov Research into this chemical class continues to yield novel compounds with potent biological activity against a wide spectrum of agricultural threats.

Derivatives featuring the 2-alkoxy-pyridine structure have demonstrated significant insecticidal properties. In laboratory settings, various functionalized pyridine compounds have been tested for their efficacy against common agricultural pests.

Aphids: A study focusing on derivatives of 2-ethoxy-pyridine revealed notable toxicity against the cowpea aphid (Aphis craccivora). nih.gov This suggests that the 2-ethoxy-pyridine core, a key feature of the subject compound, is a promising scaffold for developing new aphicides.

Mythimna separata (Armyworm): Research into novel 2-phenylpyridine (B120327) derivatives, which share the core pyridine structure, showed high efficacy against the armyworm. Several synthesized compounds achieved 100% insecticidal activity against Mythimna separata at a concentration of 500 mg/L. nih.govnih.gov

Plutella xylostella (Diamondback Moth): The trifluoromethyl group is a key component in certain thiophosphoryl pyrazole (B372694) insecticides that show high activity against the diamondback moth (Plutella xylostella). researchgate.net Further studies on matrine (B1676216) derivatives also confirmed insecticidal effects against this pest. bohrium.com

| Pest | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Aphis craccivora (Cowpea Aphid) | 2-Ethoxy-6-aryl-3-cyanopyridines | High toxicity observed in laboratory bioassays. | nih.gov |

| Mythimna separata (Armyworm) | 2-Phenylpyridine Derivatives | 100% inhibition at 500 mg/L for select compounds. | nih.govnih.gov |

| Plutella xylostella (Diamondback Moth) | Thiophosphoryl Pyrazole Derivatives | High activity, with the trifluoromethyl group identified as a key substructure. | researchgate.net |

The trifluoromethylphenyl and pyridine moieties are also integral to the design of modern fungicides. Research has demonstrated that amides and pyrazole analogues incorporating a trifluoromethyl group possess potent activity against a range of plant pathogenic fungi.